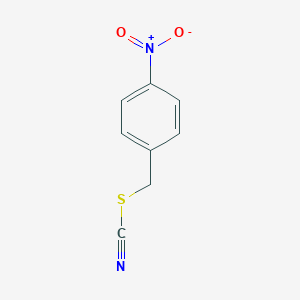

4-Nitrobenzylthiocyanat

Übersicht

Beschreibung

Synthesis Analysis

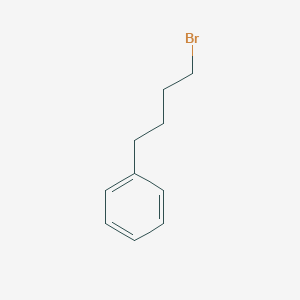

The synthesis of 4-nitrobenzyl thiocyanate derivatives and related compounds involves strategic chemical reactions. For instance, improved syntheses methods have been developed for compounds structurally related to 4-nitrobenzyl thiocyanate, utilizing S(N)Ar displacement reactions and conjugation with fluorescent probes for biological applications (Robins et al., 2010). Moreover, synthesis strategies have been outlined for creating 4-nitrobenzylphosphonic acid and its analogs, showcasing the compound's versatility and utility in further chemical modifications and analyses (Wilk et al., 2014).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of 4-nitrobenzyl derivatives have been characterized through various analytical techniques, including vibrational spectroscopy and X-ray diffraction. For example, the structural characterization of 4-nitrobenzylphosphonic acid revealed its capacity to form helical chains and a unique arrangement of molecular layers, facilitated by specific hydrogen bonds and weak interactions (Wilk et al., 2014).

Wissenschaftliche Forschungsanwendungen

Photokatalyse in der organischen Synthese

4-Nitrobenzylthiocyanat: wird in photokatalytischen Prozessen eingesetzt, um Zugang zu organischen Thiocyanaten und Isothiocyanaten zu erhalten, die in der organischen Synthese wertvoll sind . Die Verbindung wirkt als ATRA-Reagenz, und ihre elektronische Natur ist entscheidend für die Bestimmung des Reaktionsergebnisses, ob es sich um die kinetische C−S- oder die thermodynamische C−N-Bindung handelt .

Radikaladditionen

Im Bereich der Atomtransfer-Radikaladditionen (ATRA) dient This compound als Radikalvorläufer. Das aus dieser Verbindung erzeugte Radikal kann mit Alkenen reagieren, um eine Difunktionalisierung zu ermöglichen, die molekulare Komplexität erhöht und wertvolle Moleküle liefert .

Spätphasenfunktionalisierung

Diese Verbindung ist auch für die Spätphasenfunktionalisierung von bioaktiven Molekülen von Bedeutung. Ihre Fähigkeit, Thiocyanatgruppen in komplexe Moleküle einzuführen, eröffnet Wege für die Modifizierung und Derivatisierung von Pharmazeutika .

Anwendungen in der grünen Chemie

Die photochemischen und elektrochemischen Eigenschaften von This compound machen es zu einem Kandidaten für grünere Ansätze in der chemischen Synthese. Es ist Teil eines umfassenderen Bestrebens, die Abhängigkeit von traditionellen Reagenzien zu reduzieren und nachhaltige Praktiken bei der Bildung von SCN-haltigen Verbindungen zu fördern .

Studien zur biologischen Aktivität

Organische Thiocyanate, die von This compound abgeleitet sind, zeigen eine Reihe von biologischen Aktivitäten. Sie werden wegen ihres potenziellen Einsatzes in der Medizin, in Pestiziden und in der Materialwissenschaft untersucht, da sie über inhärente biologische Eigenschaften verfügen .

Synthese von Schwefelheterocyclen

Schließlich ist This compound ein Vorläufer bei der Synthese verschiedener Schwefelheterocyclen. Diese Heterocyclen sind wichtig bei der Entwicklung neuer Pharmazeutika und Agrochemikalien, was diese Verbindung zu einem wichtigen Akteur bei der Synthese schwefelhaltiger Verbindungen macht .

Wirkmechanismus

Target of Action

It is known to be used in organic synthesis , suggesting that its targets could be various organic compounds.

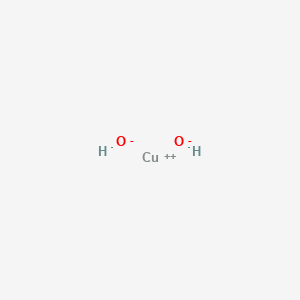

Mode of Action

The mode of action of 4-Nitrobenzyl thiocyanate involves a copper-photocatalyzed strategy that enables selective access to organic thiocyanates and isothiocyanates . The electronic nature of the aromatic system is a crucial factor defining the outcome of the reaction for forging either the kinetic C−S or the thermodynamic C−N bonds .

Biochemical Pathways

Mechanistic investigations support a radical pathway initiated by a reductive C−S bond cleavage of the substrates followed by a divergent inner-/outer-sphere interaction with copper depending on the electronic density of the formed intermediates . This process proceeds with high regio- and chemoselectivity and can also be applied for late-stage functionalization of bioactive molecules .

Pharmacokinetics

Its use in organic synthesis suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific conditions of the reaction it is used in .

Result of Action

The result of the action of 4-Nitrobenzyl thiocyanate is the formation of organic thiocyanates and isothiocyanates . These products are useful building blocks in organic synthesis .

Action Environment

The action of 4-Nitrobenzyl thiocyanate is influenced by environmental factors such as the presence of copper and light, which are necessary for the copper-photocatalyzed reaction . The electronic nature of the aromatic system also plays a crucial role in the outcome of the reaction .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMYTLIHYKESKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074503 | |

| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13287-49-5 | |

| Record name | (4-Nitrophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, (p-nitrobenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

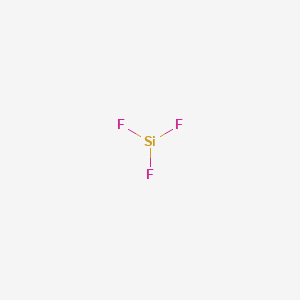

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can the crystal structure tell us about the potential reactivity of 4-Nitrobenzyl thiocyanate?

A1: While the cited study [] primarily focuses on determining the crystal structure of 4-Nitrobenzyl thiocyanate and its selenocyanate and tellurocyanate analogs, it provides valuable information about the compound's potential reactivity. The crystal structure reveals the spatial arrangement of atoms and the bond lengths within the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)